molecular formula C9H10IN2Na3O12P2 B1139264 MRS 2693 trisodium salt CAS No. 911391-37-2

MRS 2693 trisodium salt

货号: B1139264
CAS 编号: 911391-37-2
分子量: 596
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of MRS 2693 trisodium salt involves the iodination of uridine derivatives followed by phosphorylation. The key steps include:

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:

化学反应分析

Types of Reactions

MRS 2693 trisodium salt primarily undergoes:

Common Reagents and Conditions

    Oxidizing Agents: Used in the iodination step.

    Phosphorylating Agents: Such as POCl3 or PCl3 for phosphorylation.

    Nucleophiles: For substitution reactions.

Major Products

科学研究应用

MRS 2693 exhibits a high potency as a P2Y6 receptor agonist, with an effective concentration (EC50) of 0.015 μM at the human P2Y6 receptor. Unlike other P2Y receptor agonists, MRS 2693 shows no activity at other P2Y subtypes, making it a valuable tool for studying specific biological pathways mediated by the P2Y6 receptor. The activation of this receptor has been linked to several physiological processes, including cytoprotection during ischemia/reperfusion injury .

Scientific Research Applications

  • Cytoprotection in Ischemia/Reperfusion Injury
    • MRS 2693 has demonstrated cytoprotective effects in in vivo models of hindlimb skeletal muscle ischemia/reperfusion injury. Activation of the P2Y6 receptor is believed to attenuate apoptosis and promote cell survival under stress conditions .
  • Monocyte Differentiation and Autophagy
    • Research indicates that MRS 2693 may play a role in monocyte differentiation through the PRKAA1/AMPKα1 pathway, which triggers autophagy. This pathway is crucial for understanding macrophage function and differentiation in various diseases .
  • Infection Control
    • Studies have shown that pyrimidinergic receptor activation, including P2Y6, can control Toxoplasma gondii infection in macrophages. This highlights the potential of MRS 2693 in infectious disease research and immune response modulation .
  • Smooth Muscle Contractility
    • MRS 2693 has been implicated in enhancing bladder smooth muscle contractility through its action on the phospholipase C/inositol trisphosphate pathway via P2Y6 activation. This application is significant for understanding bladder function and potential treatments for urinary disorders .

Case Studies and Research Findings

StudyFindingsReference
Mamedova et al. (2008)Demonstrated attenuation of apoptosis in skeletal muscle during ischemia/reperfusion injury using MRS 2693Pharmacol.Res., 58:232
Obba et al. (2015)Identified the role of P2Y6 activation in autophagy during monocyte differentiationNeuropharmacology, 11:1114
Moreira-Souza et al. (2015)Showed that P2Y6 activation controls Toxoplasma gondii infection in macrophagesPLoS One, 10:e0133502
Yu et al. (2013)Found that extracellular UDP enhances bladder smooth muscle contractility via P2Y6FASEB J, 27:1895

作用机制

MRS 2693 trisodium salt exerts its effects by selectively activating the P2Y6 receptor. This activation leads to:

属性

CAS 编号

911391-37-2

分子式

C9H10IN2Na3O12P2

分子量

596

同义词

sodium 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(((hydroxy(phosphonatooxy)phosphoryl)oxy)methyl)tetrahydrofuran-2-yl)-5-iodo-2-oxo-1,2-dihydropyrimidin-4-olate

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。